molecular formula C27H27N3O2S2 B15011432 N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(naphthalen-1-yl)acetamide

N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B15011432
M. Wt: 489.7 g/mol
InChI Key: KOTYIOJLQOFIJW-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-2-({6-[2-(NAPHTHALEN-1-YL)ACETAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a naphthalene ring, a benzothiazole ring, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-2-({6-[2-(NAPHTHALEN-1-YL)ACETAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactionsThe final step often involves the attachment of the cyclohexyl group under specific reaction conditions such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-2-({6-[2-(NAPHTHALEN-1-YL)ACETAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols.

Scientific Research Applications

N-CYCLOHEXYL-2-({6-[2-(NAPHTHALEN-1-YL)ACETAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-2-({6-[2-(NAPHTHALEN-1-YL)ACETAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-CYCLOHEXYL-2-({6-[2-(NAPHTHALEN-1-YL)ACETAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE is unique due to its combination of a naphthalene ring, a benzothiazole ring, and a cyclohexyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C27H27N3O2S2

Molecular Weight

489.7 g/mol

IUPAC Name

N-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C27H27N3O2S2/c31-25(15-19-9-6-8-18-7-4-5-12-22(18)19)29-21-13-14-23-24(16-21)34-27(30-23)33-17-26(32)28-20-10-2-1-3-11-20/h4-9,12-14,16,20H,1-3,10-11,15,17H2,(H,28,32)(H,29,31)

InChI Key

KOTYIOJLQOFIJW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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